![molecular formula C7H8N4OS B1446201 3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 1936634-00-2](/img/structure/B1446201.png)
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one includes a thieno[3,2-d][1,2,3]triazine core with an aminoethyl group. The compound’s 1H NMR spectrum shows characteristic peaks for aromatic protons, methyl protons, and methylenic protons .
Chemical Reactions Analysis
The compound’s chemical reactions involve interactions with histamine receptors. In vitro antihistaminic studies showed competitive and non-competitive antagonism. In vivo antihistaminic studies demonstrated protection against preconvulsive dyspnea. The compound exhibits good antihistaminic activity with minimal sedative effects .
Physical And Chemical Properties Analysis
Scientific Research Applications
Microwave-Assisted Synthesis and Pharmacological Potential
- A study detailed the microwave-assisted, solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one, leading to the creation of new fused heterobicyclic nitrogen systems with potential pharmacological activity. Some of these compounds showed cytotoxic activity against cancer cell lines, highlighting their potential in anticancer research (Saad, Youssef, & Mosselhi, 2011).
Antimicrobial and Antianaphylactic Activity
- Derivatives of the compound, synthesized as new pyrido-[3',2':4,5]-thieno-[3,2-d]-1,2,3-triazine, were evaluated for their antianaphylactic activity. Certain compounds in this study demonstrated respectable antianaphylactic activity, adding value to the compound's potential use in treating allergic reactions and related conditions (Wagner et al., 1993).
Molecular Structure and Synthesis
- The synthesis and molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one were reported, offering insights into the compound's chemical behavior and potential for further modification for therapeutic uses (Hwang et al., 2006).
Metal Complexes Synthesis
- A study on the synthesis of Cu(II), Ni(II), and Fe(II) complexes with a substituted [1,2,4] triazole Schiff base derived from 4-amino-5-(thien-2-yl ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one discussed their structural properties, showcasing the compound's versatility in forming metal complexes, which could be pivotal in the development of new catalysts or material science applications (Sancak et al., 2007).
Anticancer and Antimicrobial Applications
- Another research effort synthesized a series of 3-substituted amino-4,5-tetramethylene thieno[2,3-d][1,2,3]-triazine-4(3H)-ones, evaluating their antimicrobial activity. Certain derivatives displayed significant antimicrobial efficacy, suggesting the compound's potential in developing new antimicrobial agents (Saravanan, Mohan, & Roy, 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with histamine receptors, particularly the h1 receptor . These receptors are G protein-coupled receptors (GPCRs) with different physiological functions .
Mode of Action
Compounds that target histamine receptors, such as h1 receptor antagonists, work by blocking the action of histamine, a biologically active substance involved in multiple complex physiological processes .
Biochemical Pathways
It can be inferred from similar compounds that the activation of the h1 receptor leads to the activation of phosphatidase c through g proteins, which promotes the increase in ca2+ concentration . This results in increased vasodilation and capillary permeability, leading to plasma exudation, local tissue redness and swelling, and allergic symptoms of bronchial and gastrointestinal smooth muscle contraction .
Result of Action
Based on the mode of action and biochemical pathways affected, it can be inferred that the compound may lead to physiological changes such as increased vasodilation, capillary permeability, and potentially allergic symptoms .
properties
IUPAC Name |
3-(2-aminoethyl)thieno[3,2-d]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c8-2-3-11-7(12)6-5(9-10-11)1-4-13-6/h1,4H,2-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQSUGQPQVHCFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=NN(C2=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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